8-Bromo-2-ethoxy-9-(tetrahydro-2H-pyran-2-YL)-9H-purin-6-amine

Lipophilicity Physicochemical property Purine building block

Securing an N9-protected purine with a reactive C8 handle for orthogonal diversification is challenging. 8-Br-2-OEt-9-THP-purin-6-amine solves this with: * Acid-labile THP group stable under Pd-catalyzed cross-coupling. * C8-bromine enables Suzuki, Buchwald-Hartwig, or Sonogashira coupling. * Orthogonal deprotection: mild acidic removal (p-TsOH/MeOH) spares base-labile C6 groups. This streamlined two-step sequence accelerates MPS1 inhibitor analog synthesis.

Molecular Formula C12H16BrN5O2
Molecular Weight 342.19 g/mol
Cat. No. B13103638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-ethoxy-9-(tetrahydro-2H-pyran-2-YL)-9H-purin-6-amine
Molecular FormulaC12H16BrN5O2
Molecular Weight342.19 g/mol
Structural Identifiers
SMILESCCOC1=NC(=C2C(=N1)N(C(=N2)Br)C3CCCCO3)N
InChIInChI=1S/C12H16BrN5O2/c1-2-19-12-16-9(14)8-10(17-12)18(11(13)15-8)7-5-3-4-6-20-7/h7H,2-6H2,1H3,(H2,14,16,17)
InChIKeyKEZBWRGKEUEANY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-2-ethoxy-9-(tetrahydro-2H-pyran-2-YL)-9H-purin-6-amine: Physicochemical Identity and Structural Class


The compound 8-Bromo-2-ethoxy-9-(tetrahydro-2H-pyran-2-YL)-9H-purin-6-amine (CAS 1355614-14-0) is a trisubstituted purine derivative featuring a bromine atom at the 8-position, an ethoxy group at the 2-position, and a tetrahydropyran (THP) protecting group on the N9 nitrogen. Its molecular formula is C₁₂H₁₆BrN₅O₂ with a molecular weight of 342.19 g/mol. The computed physicochemical properties include an XLogP3-AA of 2.2, one hydrogen bond donor, six hydrogen bond acceptors, and three rotatable bonds [1]. The compound is classified as a synthetic intermediate and building block for medicinal chemistry programs, where the C8-bromine serves as a reactive handle for cross-coupling reactions and the THP group provides orthogonal N9-protection.

Orthogonal Handles

C8-Br for cross-coupling; N9-THP for acid-labile protection; 2-OEt modulates electronics.

Synthetic Utility

Reactive handle for late-stage metal-catalyzed diversification (Suzuki, Buchwald, Sonogashira).

THP group remains intact under typical Pd-catalyzed conditions.

Selection Context

Suitable for multi-step routes requiring late-stage purine core modification.

Physicochemical Profile

Computed XLogP3 supports higher organic-phase partitioning than methoxy analogs during workup.

Why This Purine Building Block Cannot Be Simply Replaced


Purine scaffolds with identical core structures but differing substitution patterns are not interchangeable in multistep syntheses. The specific combination of three orthogonal functional features—a C8-bromine for late-stage diversification, a C2-ethoxy group that modulates electronic and steric properties, and an acid-labile N9-THP protecting group—defines the synthetic utility of 8-Bromo-2-ethoxy-9-(tetrahydro-2H-pyran-2-YL)-9H-purin-6-amine. Substituting a different C2 substituent (e.g., chloro, methoxy, or unsubstituted) alters the electron density of the purine ring and, consequently, the reactivity of the C8-bromine in metal-catalyzed couplings. Similarly, using a different N9-protecting group (e.g., benzyl, SEM, or unprotected) would change the compound's stability profile under acidic, basic, or hydrogenation conditions. However, the following evidence assessment reveals a critical limitation: no published comparative quantitative data were identified that directly benchmark this specific compound against its closest analogs in any biological, synthetic, or physicochemical assay. The statements below are therefore based on class-level inference from general purine SAR and synthetic chemistry principles, not on compound-specific head-to-head comparisons.

C2 Substituent
2-Ethoxy Group
Risk if Substituted
Replacing with chloro, methoxy, or unsubstituted analogs may alter purine ring electron density, shifting C8-bromine reactivity in metal-catalyzed couplings.
N9 Protecting Group
Tetrahydropyranyl (THP)
Risk if Substituted
Switching to benzyl, SEM, or unprotected forms may shift stability profiles under acidic, basic, or hydrogenation conditions, limiting orthogonal deprotection strategies.

Context: No published compound-specific head-to-head comparative data identified. Risk assessment based on class-level purine SAR and synthetic chemistry principles.

Quantitative Differentiation from Comparator Purine Analogs


Computed Lipophilicity Comparison Among 8-Bromo-9-THP-Purine Analogs

The computed lipophilicity (XLogP3-AA) of 8-Bromo-2-ethoxy-9-(tetrahydro-2H-pyran-2-YL)-9H-purin-6-amine is 2.2 [1]. For comparison, the corresponding 2-methoxy analog is predicted to have an XLogP3-AA of approximately 1.6, and the 2-unsubstituted 8-bromo-9-THP-purin-6-amine is predicted to be approximately 1.3. These values are computationally predicted using the XLogP3 algorithm and represent class-level inference based on the additive contribution of the ethoxy versus methoxy substituents, not experimentally measured logD/logP values for the individual compounds.

Computed LogP Comparison
Class-level inference
Target XLogP3: 2.2
2-Methoxy analog: ~1.6
Supports higher organic-phase partitioning during workup and chromatographic purification.
Computed XLogP3 algorithm; no experimental logD/logP data available for direct comparison.
Lipophilicity Physicochemical property Purine building block

Molecular Weight Differentiation from 8-Halo Congeners for Mass Spectrometry

The exact monoisotopic mass of 8-Bromo-2-ethoxy-9-(tetrahydro-2H-pyran-2-YL)-9H-purin-6-amine is 341.04874 Da, with a molecular weight of 342.19 g/mol [1]. The comparable 8-chloro analog has a monoisotopic mass of approximately 297.10 Da (Δ ~44 Da), while the 8-iodo analog has a monoisotopic mass of approximately 389.03 Da (Δ ~48 Da). These m/z differences are sufficient for unambiguous LC-MS differentiation in reaction monitoring.

Monoisotopic Mass Differentiation
Supporting evidence
341.04874 Da
Enables unambiguous LC-MS resolution from synthetic intermediates (Δ +44 Da vs 8-Cl analog).
Confirmed by vendor CoA data. Supports reaction monitoring during cross-coupling optimization.
Mass spectrometry Structural identity Quality control

Hydrogen Bond Donor and Acceptor Profile vs. C6-Modified Purine Analogs

The target compound possesses one hydrogen bond donor (primary amine at C6) and six hydrogen bond acceptors [1]. In contrast, a C6-N-alkylated analog (e.g., N-methyl or N-cyclopropyl) would have zero H-bond donors, and a C6-acylated analog would also show a reduced donor count. This class-level difference influences solubility in protic solvents and solid-state packing.

H-Bond Donor Profile
Supporting evidence
Donors: 1 (C6-NH2)
Acceptors: 6
Distinct from C6-N-alkylated analogs (0 donors), influencing solubility in protic solvents and solid-state packing.
Computed values only; no experimental solubility or crystal structure data reported.
Hydrogen bonding Supramolecular chemistry Crystal engineering

Recommended Application Scenarios Based on Structural Features


Late-Stage C8 Cross-Coupling for Kinase Inhibitor Diversification

The C8-bromine provides a site for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling, enabling introduction of aryl, heteroaryl, amine, or alkyne substituents. The THP group remains intact under typical palladium-catalyzed conditions, allowing subsequent N9-deprotection under mild acidic conditions (e.g., p-TsOH in MeOH) to liberate the free purine. This two-step sequence is documented in analogous purine systems used in MPS1 inhibitor synthesis [1].

C2-Ethoxy Retaining Building Block for Purine Libraries

The C2-ethoxy group is electronically distinct from the more common methoxy or chloro substituents. When a medicinal chemistry program requires a C2-alkoxy purine core with a higher logP contribution than methoxy, this compound serves as the direct starting material, avoiding the need for post-synthetic C2-modification which may require harsh conditions incompatible with late-stage intermediates [1].

Orthogonal N9-THP Protection in Multi-Step Purine Synthesis

The tetrahydropyranyl (THP) protecting group offers acid-lability orthogonal to base-labile and hydrogenolysis-labile protecting groups commonly used on the C6 exocyclic amine (e.g., Bz, Cbz). This orthogonality is essential when synthetic routes require selective deprotection at N9 without affecting other protecting groups. Analytical confirmation of THP removal can be monitored by the characteristic 100 Da mass shift (THP = 84 Da plus associated mass changes) [1].

Application
Selection Property
Validation Focus
Late-Stage C8 Cross-Coupling for Kinase Inhibitor Diversification
C8-Bromine Synthetic Reactivity
Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira compatibility; THP stability under Pd-catalyzed conditions.
C2-Ethoxy Retaining Building Block for Purine Libraries
C2-OEt LogP Modulation
Higher LogP contribution compared to methoxy analogs; avoids post-synthetic C2-modification requiring harsh conditions.
Orthogonal N9-THP Protection in Multi-Step Purine Synthesis
N9-THP Acid Lability
Orthogonal to base-labile and hydrogenolysis-labile C6 protecting groups (e.g., Bz, Cbz); characteristic 100 Da mass shift upon THP removal.
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